molecular formula C10H11BrO4 B2373899 2-Bromo-4-ethoxy-5-methoxybenzoic acid CAS No. 838814-43-0

2-Bromo-4-ethoxy-5-methoxybenzoic acid

Cat. No.: B2373899
CAS No.: 838814-43-0
M. Wt: 275.098
InChI Key: PHUWTBULJBBFQK-UHFFFAOYSA-N
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Description

Contextual Significance within Substituted Benzoic Acid Chemistry

Substituted benzoic acids are a fundamental class of compounds in organic chemistry, characterized by a benzene (B151609) ring attached to a carboxyl group, with additional functional groups at various positions on the ring. fiveable.me The identity and position of these substituents profoundly influence the molecule's physical and chemical properties, including its acidity, reactivity, and solubility. fiveable.me

The acidity of a substituted benzoic acid is a key parameter affected by its substituents. Electron-withdrawing groups, such as halogens (like the bromo group in this case), tend to increase the acidity by stabilizing the resulting carboxylate anion (the conjugate base) through an inductive effect. fiveable.melibretexts.org Conversely, electron-donating groups, like alkoxy groups (ethoxy and methoxy), generally decrease acidity by destabilizing the conjugate base. fiveable.melibretexts.org The interplay of these opposing effects in a polysubstituted molecule like 2-Bromo-4-ethoxy-5-methoxybenzoic acid makes its chemical behavior complex and of interest for synthetic design. The position of the substituents is also crucial; ortho-substituted benzoic acids, for instance, often exhibit unique acidic strengths due to steric and electronic "ortho effects". quora.com

Rationale for Advanced Research into Halogenated Aromatic Carboxylic Acids

Halogenated aromatic compounds, including carboxylic acids, are of prime importance in organic synthesis. princeton.eduacs.org They serve as versatile precursors and building blocks for creating more complex molecules, particularly through metal-mediated cross-coupling reactions. princeton.eduacs.org The carbon-halogen bond provides a reactive site for forming new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry.

The conversion of aromatic carboxylic acids into aryl halides through processes like decarboxylative halogenation is a significant area of research. princeton.eduacs.orgnih.gov These methods offer a way to install a halogen atom at a specific position on an aromatic ring, starting from a readily available carboxylic acid. princeton.eduacs.org This transformation is valuable because it can provide regioisomers that might be difficult to access through other synthetic routes. acs.org The resulting aryl halides are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. princeton.edu Research into compounds like this compound contributes to the broader understanding and application of these important chemical transformations.

Overview of Structural Features and Their Chemical Implications

The structure of this compound is defined by a central benzene ring systematically functionalized with four different groups, each imparting specific chemical characteristics.

Benzoic Acid Core : The foundational structure is benzoic acid, consisting of a carboxyl group (-COOH) attached to a benzene ring. This group is responsible for the compound's acidic nature. fiveable.me

Bromo Group (-Br) : Located at the ortho-position (C2) relative to the carboxyl group, this halogen atom is an electron-withdrawing group. It increases the acidity of the carboxylic acid and provides a reactive handle for cross-coupling reactions.

The specific arrangement of these substituents—a halogen at the ortho position and two different alkoxy groups at the meta and para positions—creates a unique electronic and steric environment. This distinct substitution pattern makes this compound a specialized reagent and a subject of interest for creating highly functionalized aromatic compounds.

Chemical Compound Data

Below are the key identifiers and properties for this compound.

PropertyValueSource
IUPAC Name This compound nih.gov
CAS Number 838814-43-0 nih.govsinfoobiotech.com
Molecular Formula C10H11BrO4 nih.govsinfoobiotech.com
Molecular Weight 275.10 g/mol nih.gov
Canonical SMILES CCOC1=C(C=C(C(=C1)Br)C(=O)O)OC nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-ethoxy-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4/c1-3-15-9-5-7(11)6(10(12)13)4-8(9)14-2/h4-5H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUWTBULJBBFQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)Br)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Methodological Advancements for 2 Bromo 4 Ethoxy 5 Methoxybenzoic Acid

Strategic Approaches to Regioselective Bromination of Aromatic Rings

The introduction of a bromine atom onto the 4-ethoxy-5-methoxybenzoic acid precursor is a critical step governed by the directing effects of the existing substituents. The ethoxy and methoxy (B1213986) groups are activating ortho-, para-directors, while the carboxylic acid group is a deactivating meta-director. The desired product requires bromination at the C-2 position, which is ortho to both the carboxylic acid and the ethoxy group, and meta to the methoxy group. The strong activating nature of the alkoxy groups typically dominates the reaction's regiochemistry.

Optimization of Brominating Reagents and Catalytic Systems

The choice of brominating agent and catalyst is crucial for achieving high regioselectivity and yield. Various systems have been developed for the bromination of substituted aromatic compounds. Bromoarenes are valuable building blocks in the pharmaceutical and agrochemical industries, making their preparation a widely studied field. wku.edu

Common brominating agents for such transformations include molecular bromine (Br₂), N-Bromosuccinimide (NBS), and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). NBS is one of the most frequently utilized electrophilic aromatic brominating agents. wku.edu In the synthesis of analogous compounds like 2-bromo-5-methoxybenzoic acid, combinations of a brominating reagent, a bromination initiator, a cocatalyst, and sulfuric acid have proven effective. google.com For instance, the use of N-bromosuccinimide or dibromohydantoin in the presence of potassium bromate and red phosphorus under acidic conditions has been shown to produce high yields. google.com Another approach involves the in-situ generation of bromine, which can enhance safety and control over the reaction. nih.gov

The selection of the reagent and catalytic system directly impacts the reaction's efficiency and the formation of unwanted isomers. google.com

Table 1: Comparison of Brominating Reagent Systems for Substituted Benzoic Acids

Brominating Reagent Catalyst / Co-reagent Typical Solvent Key Advantages Reference
N-Bromosuccinimide (NBS) Sulfuric Acid, Potassium Bromate, Red Phosphorus Chloroform High yield and purity, good regioselectivity. google.com
Dibromohydantoin Sulfuric Acid, Potassium Bromate, Red Phosphorus Dichloromethane High yield (93.6%) and purity (99.4%). google.com
Bromine (Br₂) None (or Lewis Acid) Acetic Acid, Water Simple procedure, but may require refluxing. prepchem.com
Alkali Metal Bromide Alkali Metal Bromate Organic Acid (e.g., Acetic Acid) High selectivity and simplified post-treatment. google.com

Investigation of Reaction Conditions and Solvent Effects on Bromination Selectivity

Reaction conditions, including solvent and temperature, play a significant role in directing the outcome of electrophilic aromatic bromination. The polarity of the solvent can influence the dissociation of the brominating agent and the availability of the electrophilic bromine species. wku.eduyoutube.com

For example, while acetonitrile (B52724) is a common solvent for p-bromination, other solvents like acetone have also been investigated. wku.edu In related syntheses, halogenated hydrocarbons such as dichloromethane and chloroform have been successfully employed, facilitating high yields and purity. google.com The choice of solvent is often based on the solubility of the substrate and reagents, and its influence on the reaction rate and selectivity. nih.gov In some cases, dichloromethane has been identified as the optimal choice, providing excellent selectivity where only the desired monobrominated product is obtained. researchgate.net Temperature control is also critical; reactions are often conducted within a specific range (e.g., 25-30°C) to minimize side-product formation. google.com

Table 2: Influence of Solvents on Aromatic Bromination

Solvent Polarity Observations Reference
Dichloromethane Polar aprotic Identified as the best choice for some NBS brominations, leading to excellent selectivity. google.comresearchgate.net
Acetonitrile Polar aprotic Commonly used in p-bromination of aromatic compounds. wku.edu
Acetic Acid Polar protic Used as a solvent for bromination with molecular bromine, often requiring heat. prepchem.com
Carbon Disulfide (CS₂) Non-polar Reduces the availability of the bromine electrophile, slowing the reaction. youtube.com

Synthesis of Ethoxy and Methoxy Moieties on Benzoic Acid Scaffolds

The synthesis of the precursor, 4-ethoxy-5-methoxybenzoic acid, typically starts from a di-substituted precursor such as 3,4-dihydroxybenzoic acid (protocatechuic acid). The introduction of the ethoxy and methoxy groups is achieved through etherification reactions.

Etherification Reactions and Their Mechanistic Studies

The most common method for forming the aryl ether linkages required is the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group by a base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction (Sₙ2) with an alkyl halide.

For the synthesis of alkoxy benzoic acids, a dihydroxybenzoic acid can be treated with a base, such as potassium hydroxide (KOH), followed by the addition of an appropriate alkyl halide (e.g., ethyl iodide for the ethoxy group and methyl iodide for the methoxy group). derpharmachemica.com The reaction is typically carried out in a polar solvent like methanol or ethanol. The mechanism proceeds via the formation of a phenoxide, which attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether bond. Standard conditions for the esterification and etherification of carboxylic acids are well-established in organic synthesis. google.com

Sequential Derivatization Strategies for Alkoxy Group Introduction

When starting with a molecule containing multiple hydroxyl groups, such as 3,4-dihydroxybenzoic acid, a sequential derivatization strategy is necessary to introduce different alkoxy groups. This can be achieved by exploiting the differences in acidity between the two hydroxyl groups.

The hydroxyl group at the 4-position (para to the carboxyl group) is generally more acidic than the one at the 3-position (meta to the carboxyl group) due to resonance stabilization of the corresponding phenoxide. By using a stoichiometric amount of base, the more acidic 4-hydroxyl group can be selectively deprotonated and reacted with the first alkyl halide (e.g., ethyl iodide). Following this initial etherification, a second, stronger base or further addition of base can be used to deprotonate the remaining 3-hydroxyl group, which then reacts with the second alkyl halide (e.g., methyl iodide) to complete the synthesis of the 4-ethoxy-5-methoxybenzoic acid precursor. Careful control of stoichiometry and reaction conditions is essential for achieving selective and sequential alkylation.

Optimization of Reaction Yields and Purity Profiles

Achieving high yield and purity in the synthesis of 2-Bromo-4-ethoxy-5-methoxybenzoic acid requires careful optimization of all reaction steps, from the initial etherifications to the final bromination. The primary challenge in the bromination step is the potential formation of isomeric byproducts. google.com

Synthetic methods have been developed for analogous compounds that report yields exceeding 92% and purities between 98% and 99.6%. google.com These optimized procedures often feature several key elements:

Monitored Reaction Progress: High-Performance Liquid Chromatography (HPLC) is frequently used to monitor the consumption of starting materials and the formation of the product, allowing the reaction to be stopped at the optimal time. google.comgoogle.com

Controlled Reagent Addition: Slow, controlled addition of reagents at a specific temperature helps to manage the reaction's exothermicity and prevent the formation of side products. google.com

Effective Post-Reaction Workup: Quenching the reaction, for example by pouring the reaction mixture into ice water, is a common step to halt the process and precipitate the crude product. google.com

Recrystallization: The final and most critical step for achieving high purity is recrystallization. Solvents such as ethanol, methanol, or isopropanol are used to dissolve the crude product and allow the pure compound to crystallize upon cooling, leaving impurities behind in the mother liquor. google.comprepchem.com

By carefully selecting the brominating system, controlling solvent and temperature, and employing rigorous purification techniques, this compound can be synthesized with high efficiency and purity, suitable for further applications.

Green Chemistry Principles in the Synthesis of Bromo-ethoxy-methoxybenzoic Acid Analogues

The synthesis of halogenated aromatic compounds, a critical class of intermediates in the pharmaceutical and fine chemical industries, has traditionally relied on methods that generate substantial hazardous waste. The application of green chemistry principles aims to mitigate this environmental impact by focusing on waste prevention, atom economy, and the use of safer chemicals and reaction conditions.

A significant portion of chemical waste originates from the use of volatile organic solvents (VOCs). Research into greener alternatives for the synthesis of bromo-ethoxy-methoxybenzoic acid analogues has focused on ionic liquids and supercritical fluids.

Ionic Liquids (ILs):

Ionic liquids are salts with low melting points that exist as liquids at or near room temperature. Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive alternatives to traditional solvents. In the context of bromination of aromatic compounds, ILs can act as both the solvent and a catalyst, or co-catalyst. For instance, Brønsted acidic ionic liquids have been shown to be effective and recyclable catalysts for various organic transformations, including halogenation. researchgate.net

Table 1: Comparison of Conventional and Ionic Liquid-Based Solvent Systems for Aromatic Bromination

FeatureConventional Solvent (e.g., Dichloromethane)Ionic Liquid (e.g., [bmim][Br])
Volatility HighNegligible
Flammability Often flammableGenerally non-flammable
Recyclability Difficult and energy-intensiveHigh potential for recycling
Toxicity Often toxic and carcinogenicCan be designed to be less toxic
Product Isolation Requires distillationSimple extraction
Waste Generation HighReduced

Supercritical Fluids (SCFs):

Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), offer another green alternative for chemical synthesis. A substance in a supercritical state exhibits properties of both a liquid and a gas, allowing for tunable solvent characteristics by varying pressure and temperature. scCO₂ is non-toxic, non-flammable, inexpensive, and readily available.

In the synthesis of halogenated benzoic acids, scCO₂ can serve as a reaction medium that facilitates mass transfer and allows for easy separation of the product by simple depressurization. The solubility of reactants and products in scCO₂ can be precisely controlled, which can lead to enhanced selectivity and yield. While direct examples for the synthesis of this compound in scCO₂ are not prevalent in the literature, the principles of using SCFs for the synthesis of other fine chemicals suggest its potential applicability. mdpi.com The use of co-solvents can further enhance the solubility of polar molecules like benzoic acid derivatives in scCO₂. researchgate.net

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions with minimal waste generation. Advancements in catalyst design for the synthesis of bromo-ethoxy-methoxybenzoic acid analogues focus on heterogeneous catalysts, biocatalysts, and novel catalytic systems that avoid the use of hazardous reagents.

Heterogeneous Catalysts:

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of separation and reusability. For the bromination of aromatic compounds, solid acid catalysts, such as zeolites and functionalized mesoporous silica, can replace corrosive and hazardous liquid acids like sulfuric acid. These solid catalysts can be easily filtered from the reaction mixture and reused multiple times, reducing both waste and cost.

Biocatalysis:

The use of enzymes, or biocatalysts, represents a highly sustainable approach to chemical synthesis. Halogenating enzymes, such as haloperoxidases and flavin-dependent halogenases, can catalyze the regioselective halogenation of aromatic compounds under mild, aqueous conditions. nih.govbenthamdirect.comnih.gov Flavin-dependent halogenases, in particular, are known for their high substrate specificity and ability to catalyze halogenation at specific positions on an aromatic ring. benthamdirect.comrsc.org This high selectivity can eliminate the need for protecting groups and reduce the formation of unwanted byproducts, leading to a more atom-economical process. While the application of these enzymes for the specific synthesis of this compound has not been extensively reported, the growing field of enzyme engineering holds promise for developing bespoke biocatalysts for such transformations.

Table 2: Comparison of Catalytic Systems for Aromatic Bromination

Catalyst TypeAdvantagesDisadvantages
Homogeneous Lewis Acids (e.g., AlCl₃, FeBr₃) High activityCorrosive, produce stoichiometric waste, difficult to separate and reuse
Heterogeneous Solid Acids (e.g., Zeolites) Easily separable, reusable, less corrosiveMay have lower activity than homogeneous counterparts
Biocatalysts (e.g., Halogenases) High selectivity, mild reaction conditions, environmentally benignSubstrate specificity can be narrow, enzyme stability can be a challenge
In situ Generated Bromine Avoids handling of hazardous molecular bromineRequires careful control of reaction conditions

Catalytic Systems for In Situ Reagent Generation:

A key strategy for reducing hazards and waste is the in-situ generation of reactive species from stable and less hazardous precursors. For bromination, this can involve the catalytic oxidation of bromide salts (e.g., NaBr or KBr) using a green oxidant like hydrogen peroxide. teknoscienze.comepa.gov This approach avoids the direct handling of highly toxic and corrosive molecular bromine. nih.gov For example, a bromide/bromate couple in an aqueous medium can serve as an eco-friendly brominating reagent. cambridgescholars.com Such systems can be highly efficient and selective, generating only water as a byproduct.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic Substitution Pattern Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of substituents on the benzene (B151609) ring of 2-Bromo-4-ethoxy-5-methoxybenzoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the substitution pattern leaves two protons on the aromatic ring. Due to their positions, these protons are magnetically non-equivalent and are not adjacent to each other, resulting in two distinct singlets in the aromatic region (typically δ 6.5-8.0 ppm). The proton at the C6 position is deshielded by the adjacent carboxylic acid group, while the proton at the C3 position is influenced by the neighboring bromine and ethoxy groups. The ethoxy group gives rise to a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons. The methoxy (B1213986) group protons appear as a sharp singlet, and the acidic proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift.

¹³C NMR spectroscopy complements the proton data by showing a distinct signal for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are highly dependent on the electronic effects of the attached substituents (Br, -OCH₂CH₃, -OCH₃, -COOH), allowing for definitive assignment of the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

¹H NMR AssignmentPredicted δ (ppm)Multiplicity
Aromatic-HC3-H~7.3Singlet
Aromatic-HC6-H~7.6Singlet
Ethoxy-CH₂-OCH₂ CH₃~4.1Quartet
Methoxy-CH₃-OCH₃ ~3.9Singlet
Ethoxy-CH₃-OCH₂CH₃ ~1.4Triplet
Carboxyl-H-COOH >10.0Broad Singlet
¹³C NMR Assignment Predicted δ (ppm)
Carbonyl-CC =O~168
Aromatic-CC1~125
Aromatic-CC2~115
Aromatic-CC3~114
Aromatic-CC4~158
Aromatic-CC5~148
Aromatic-CC6~118
Ethoxy-CH₂-OCH₂ CH₃~65
Methoxy-CH₃-OCH₃ ~56
Ethoxy-CH₃-OCH₂CH₃ ~15

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which for C₁₀H₁₁BrO₄ is 273.9840 Da for the most abundant isotopes (⁷⁹Br). This allows for unambiguous confirmation of the molecular formula.

Electron Ionization (EI) mass spectrometry also induces fragmentation of the molecule, providing valuable structural information. The fragmentation pattern of aromatic carboxylic acids is well-characterized. For this compound, the molecular ion peak [M]⁺• would be observed, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Key fragmentation pathways would include:

Loss of a hydroxyl radical (•OH): A common fragmentation for carboxylic acids, leading to the formation of a stable acylium ion [M-17]⁺.

Loss of a carboxyl group (•COOH or H₂O + CO): Leading to the [M-45]⁺ fragment.

Alpha-cleavage of substituents: Loss of an ethyl radical (•CH₂CH₃) from the ethoxy group or a methyl radical (•CH₃) from the methoxy group.

Decarbonylation: Loss of carbon monoxide (CO) from the acylium ion.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound Note: m/z values are calculated using ⁷⁹Br.

m/zPredicted Fragment IonFragmentation Pathway
274/276[C₁₀H₁₁BrO₄]⁺•Molecular Ion (M⁺•)
257/259[C₁₀H₁₀BrO₃]⁺Loss of •OH from M⁺•
229/231[C₉H₇BrO₃]⁺Loss of CO from [M-OH]⁺
229/231[C₉H₁₀BrO₃]⁺•Loss of •CH₃ from M⁺•
245/247[C₈H₈BrO₄]⁺Loss of •C₂H₅ from M⁺•

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful for identifying the functional groups present in this compound. Each functional group absorbs infrared radiation or scatters light at a characteristic frequency, providing a molecular "fingerprint."

Carboxylic Acid Group (-COOH): This group gives rise to two very prominent absorptions in the IR spectrum: a very broad O-H stretching band (approx. 2500-3300 cm⁻¹) and an intense C=O (carbonyl) stretching band (approx. 1680-1710 cm⁻¹).

Ether Linkages (C-O-C): The aryl-alkyl ether linkages produce strong C-O stretching bands, typically in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

Aromatic Ring (C=C): The benzene ring shows multiple characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-Br Bond: The carbon-bromine stretch appears at lower frequencies, typically in the 500-600 cm⁻¹ region.

Raman spectroscopy provides complementary information and is particularly useful for identifying non-polar bonds and symmetric vibrations, such as the aromatic ring breathing modes.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500-3300Broad, Strong
Carboxylic AcidC=O stretch1680-1710Strong
Aromatic RingC=C stretch1450-1600Medium to Strong
Ether (Aryl-O)C-O stretch (asymmetric)1200-1275Strong
Ether (Alkyl-O)C-O stretch (symmetric)1020-1075Strong
Alkyl C-HC-H stretch2850-3000Medium
C-Br BondC-Br stretch500-600Medium

X-ray Crystallography for Solid-State Structural Determination and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to map the precise positions of each atom.

As of this writing, a public crystal structure for this compound has not been reported. However, if such an analysis were performed, it would provide a wealth of information, including:

Unambiguous confirmation of the aromatic substitution pattern.

Precise bond lengths and bond angles for the entire molecule.

Conformational details, such as the torsion angles of the ethoxy, methoxy, and carboxylic acid groups relative to the plane of the benzene ring.

Intermolecular interactions in the crystal lattice. For a carboxylic acid, this would prominently feature hydrogen bonding between the carboxyl groups of adjacent molecules, often leading to the formation of centrosymmetric dimers.

This technique remains the gold standard for absolute structure determination in the solid phase.

Chromatographic Method Development for Purification and Quantitative Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating this compound from impurities and for performing quantitative analysis. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose.

A typical method would involve reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is a more polar mixture, such as acetonitrile (B52724) and water. sigmaaldrich.comusda.gov The benzoic acid's polarity can be controlled by adjusting the pH of the mobile phase; adding a small amount of an acid like trifluoroacetic acid (TFA) or phosphoric acid suppresses the ionization of the carboxyl group, leading to better peak shape and retention. sigmaaldrich.comsigmaaldrich.com Detection is commonly achieved using a UV detector, as the aromatic ring possesses a strong chromophore. sigmaaldrich.comsigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities. However, due to the low volatility and polar nature of the carboxylic acid group, derivatization (e.g., conversion to its methyl ester) is often required to achieve good chromatographic performance. nih.gov

Table 4: Exemplary HPLC Method Parameters for Analysis Note: This is a representative method based on the analysis of similar benzoic acid derivatives. sigmaaldrich.comsigmaaldrich.com Optimization would be required for this specific compound.

ParameterCondition
Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (with 0.1% TFA), gradient or isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at ~230 nm or ~275 nm
Injection Volume 10 µL

Derivatization Chemistry and Synthetic Utility of 2 Bromo 4 Ethoxy 5 Methoxybenzoic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, readily undergoing a variety of transformations to yield other functional groups.

The synthesis of esters, amides, and anhydrides from carboxylic acids is fundamental in organic synthesis. These reactions typically proceed via the activation of the carboxyl group.

Esters: Esterification of 2-bromo-4-ethoxy-5-methoxybenzoic acid can be achieved through several standard methods. The Fischer esterification, involving reaction with an alcohol in the presence of a catalytic amount of a strong acid (such as sulfuric acid or hydrochloric acid), is a common approach. Alternatively, the carboxylic acid can be converted to a more reactive acyl halide (e.g., an acyl chloride using thionyl chloride or oxalyl chloride) or activated with a carbodiimide (B86325) reagent (like dicyclohexylcarbodiimide, DCC, or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) followed by the addition of an alcohol.

Amides: Amide formation generally requires the activation of the carboxylic acid to overcome the low nucleophilicity of amines. Similar to esterification, conversion of the carboxylic acid to an acyl halide or the use of coupling agents like DCC or EDC allows for the efficient synthesis of amides upon reaction with a primary or secondary amine.

Anhydrides: Symmetric anhydrides of this compound can be prepared by reacting the carboxylic acid with a dehydrating agent such as acetic anhydride (B1165640) or by treating the corresponding carboxylate salt with an acyl halide.

Due to the absence of specific research data, a data table for these transformations cannot be provided.

Reduction: The carboxylic acid moiety of this compound can be reduced to a primary alcohol. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an aqueous workup. Milder reducing agents like borane (B79455) (BH₃) in THF are also effective for the selective reduction of carboxylic acids.

Decarboxylation: The removal of the carboxyl group as carbon dioxide, known as decarboxylation, from an aromatic carboxylic acid is generally a challenging reaction requiring harsh conditions unless there is a strongly electron-withdrawing group in the ortho or para position. For this compound, decarboxylation would likely require high temperatures and the use of a catalyst such as copper in quinoline. A notable method for the decarboxylation of bromoarenes is the Barton bromodecarboxylation.

Specific experimental data for these reactions involving this compound are not documented in the scientific literature reviewed.

Cross-Coupling Reactions at the Bromo Position

The presence of a bromine atom on the aromatic ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of a carbon-carbon bond between an organohalide and an organoboron compound. This compound or its ester derivatives would be expected to react with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst (such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand) and a base (like sodium carbonate, potassium phosphate, or cesium carbonate) to yield the corresponding biaryl or styrenyl derivatives. The reaction conditions would need to be optimized to ensure efficient coupling.

Detailed research findings for the Suzuki-Miyaura coupling of this specific compound are not available.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. It is anticipated that this compound would undergo Sonogashira coupling with various terminal alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst (typically copper(I) iodide), and an amine base (such as triethylamine (B128534) or diisopropylamine) to afford the corresponding arylalkyne derivatives.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. The reaction of this compound with an alkene, catalyzed by a palladium complex in the presence of a base, would be expected to yield a substituted cinnamic acid derivative, assuming the carboxylic acid group is compatible with the reaction conditions or is protected.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. It involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst with a specialized phosphine ligand and a strong base (such as sodium tert-butoxide). This would allow for the introduction of a variety of primary or secondary amine functionalities at the 2-position of the benzoic acid derivative.

While these reactions are well-established, specific applications and detailed research findings for this compound have not been reported in the available literature. Consequently, no data tables can be presented.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) reactions involve the replacement of a leaving group on an aromatic ring by a nucleophile. For an SNAr reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

In the case of this compound, the benzene (B151609) ring is substituted with electron-donating ethoxy and methoxy (B1213986) groups, which deactivate the ring towards nucleophilic attack. Therefore, the bromine atom in this compound is not expected to be readily displaced by nucleophiles under standard SNAr conditions. For such a reaction to proceed, very harsh reaction conditions (high temperatures and pressures) or the use of a strong base to promote a reaction via a benzyne (B1209423) intermediate would likely be necessary. There are no specific documented examples of SNAr reactions with this compound in the reviewed scientific literature.

Synthesis of Complex Heterocyclic Systems Incorporating the Benzoic Acid Core

The functional groups present in this compound offer multiple avenues for its incorporation into diverse heterocyclic frameworks. The carboxylic acid moiety can be readily converted into an amide, ester, or acyl chloride, providing a handle for cyclization reactions. The bromo substituent, in conjunction with the electron-donating alkoxy groups, activates the aromatic ring for various coupling and condensation reactions, which are pivotal in the assembly of heterocyclic systems.

While specific examples for this compound are not readily found, the known chemistry of related compounds, such as 2-bromo-5-methoxybenzoic acid and 2-bromo-4,5-dimethoxybenzoic acid, provides a strong basis for predicting its reactivity. These related compounds are known to be precursors for a variety of heterocyclic structures. For instance, intramolecular cyclization of derivatives of these acids can lead to the formation of benzofurans, benzothiophenes, and quinolones.

Below is a table of potential heterocyclic systems that could be synthesized from this compound based on established synthetic routes for analogous compounds.

Heterocyclic SystemPotential Synthetic StrategyKey Functional Group Transformation
BenzofuransIntramolecular O-arylationConversion of the carboxylic acid to a propargyl ester followed by Sonogashira coupling and cyclization.
BenzothiophenesIntramolecular S-arylationConversion of the carboxylic acid to a thioamide and subsequent cyclization.
QuinolonesCondensation and cyclizationReaction with anilines to form an intermediate that can undergo cyclization to the quinolone core.
AcridonesPalladium-catalyzed amination and cyclizationCoupling with an appropriate amine followed by intramolecular cyclization.

The presence of both ethoxy and methoxy groups on the aromatic ring can influence the regioselectivity of these cyclization reactions and the electronic properties of the resulting heterocyclic systems. The differential reactivity of these alkoxy groups could also be exploited in multi-step synthetic sequences to achieve more complex molecular architectures.

Utilization as a Pharmaceutical Intermediate in Multi-Step Syntheses

Substituted benzoic acids are fundamental building blocks in the pharmaceutical industry. The specific substitution pattern of this compound makes it a plausible intermediate in the synthesis of various biologically active molecules. The bromo substituent is particularly valuable as it can be readily displaced or participate in cross-coupling reactions to introduce further molecular complexity.

Drawing parallels from its analogs, 2-bromo-5-methoxybenzoic acid is a documented key intermediate in the synthesis of urolithin A, a metabolite with potential applications in mitochondrial and muscle health. google.com Furthermore, 2-bromo-4,5-dimethoxybenzoic acid serves as an intermediate in the preparation of certain flavones, flavanones, and isoflavones, classes of compounds known for their diverse pharmacological activities.

The potential of this compound as a pharmaceutical intermediate is highlighted in the table below, which outlines hypothetical multi-step syntheses towards different classes of pharmaceutical compounds.

Pharmaceutical ClassSynthetic Utility of this compoundKey Reactions
Anticancer AgentsServes as a scaffold for the introduction of pharmacophores via Suzuki or Buchwald-Hartwig coupling at the bromo position.Palladium-catalyzed cross-coupling reactions.
Anti-inflammatory DrugsThe benzoic acid core can be incorporated into structures that mimic known anti-inflammatory agents.Amide bond formation, esterification.
CNS Active AgentsThe substituted phenyl ring can be a key component of molecules designed to interact with central nervous system receptors.Ullmann condensation, reductive amination of derived aldehydes.

Detailed research findings on the direct application of this compound in the synthesis of specific pharmaceutical compounds are not widely reported. However, its structural features strongly suggest its potential as a valuable starting material or intermediate in the discovery and development of new therapeutic agents. The strategic combination of a reactive bromo group with electron-donating alkoxy substituents and a versatile carboxylic acid handle provides a platform for the efficient construction of complex and potentially bioactive molecules.

Theoretical and Computational Investigations of 2 Bromo 4 Ethoxy 5 Methoxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. For 2-Bromo-4-ethoxy-5-methoxybenzoic acid, these methods provide insights into its geometry, stability, and spectroscopic properties.

Density Functional Theory (DFT) Studies of Molecular Geometry and Energetics

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. A common approach involves using the B3LYP functional with a 6-311G(d,p) basis set to optimize the molecular geometry and calculate energetic properties.

The optimized geometry of this compound would reveal key structural parameters. The presence of the bulky bromine atom and the ethoxy and methoxy (B1213986) groups ortho and para to the carboxylic acid group, respectively, will influence the planarity of the benzene (B151609) ring and the orientation of the substituent groups. Steric hindrance between the bromine atom and the carboxylic acid group, as well as between the ethoxy and methoxy groups, would likely lead to slight distortions from a perfectly planar conformation.

Energetic calculations can provide the total electronic energy, enthalpy, and Gibbs free energy of the molecule. These values are crucial for assessing its thermodynamic stability. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For this compound, the electron-donating ethoxy and methoxy groups and the electron-withdrawing bromine and carboxylic acid groups will collectively influence the energies and spatial distributions of these orbitals.

Table 1: Predicted Energetic Properties of this compound using DFT (B3LYP/6-311G(d,p))

ParameterPredicted Value
Total Electronic Energy(A plausible, negative value in Hartrees)
HOMO Energy(A plausible, negative value in eV)
LUMO Energy(A plausible, positive or slightly negative value in eV)
HOMO-LUMO Gap(A plausible, positive value in eV)
Dipole Moment(A plausible value in Debye)

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

DFT calculations are also highly effective in predicting spectroscopic parameters, which can aid in the experimental characterization of the compound.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, can be used to predict the 1H and 13C NMR chemical shifts. The chemical shifts are sensitive to the local electronic environment of each nucleus. For this compound, the calculations would predict distinct signals for the aromatic protons, the protons of the ethoxy and methoxy groups, and the acidic proton of the carboxylic acid. Similarly, unique chemical shifts would be predicted for each carbon atom in the molecule, reflecting the influence of the various substituents.

IR Vibrational Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies with good accuracy, although a scaling factor is often applied to correct for anharmonicity and other systematic errors. Key predicted vibrational modes for this compound would include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the ether linkages, and various C-H and C-C stretching and bending modes of the aromatic ring and alkyl groups.

Table 2: Predicted Key IR Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm-1)
O-H stretch (Carboxylic Acid)~3500
C-H stretch (Aromatic)~3100
C-H stretch (Aliphatic)~2950
C=O stretch (Carbonyl)~1700
C-C stretch (Aromatic Ring)~1600, ~1450
C-O stretch (Ether)~1250, ~1050
C-Br stretch~650

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are well-suited for single molecules, molecular dynamics (MD) simulations are employed to study the behavior of molecules over time, including conformational changes and intermolecular interactions in condensed phases.

For this compound, MD simulations could be used to explore its conformational landscape. The rotation around the C-C bond connecting the carboxylic acid group to the benzene ring, as well as rotations within the ethoxy group, would be of particular interest. These simulations can reveal the most stable conformers and the energy barriers between them.

Furthermore, MD simulations can provide insights into how molecules of this compound interact with each other in a solvent or in the solid state. These simulations can model the formation of hydrogen bonds, particularly the characteristic carboxylic acid dimers, as well as other non-covalent interactions like van der Waals forces and dipole-dipole interactions. Understanding these intermolecular forces is crucial for predicting physical properties such as melting point, boiling point, and solubility.

In Silico Studies of Reaction Mechanisms and Transition States in Synthetic Pathways

Computational chemistry can be a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, in silico studies can be used to explore potential reaction pathways and identify the transition states involved.

For example, if the synthesis involves the bromination of a precursor molecule, computational methods can be used to model the electrophilic aromatic substitution reaction. By calculating the energies of the starting materials, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This can help in understanding the regioselectivity of the bromination and identifying the rate-determining step of the reaction. The calculated structures of the transition states can provide valuable information about the geometry of the activated complex.

Prediction of pKa Values and Acid-Base Behavior

The acidity of a molecule is quantified by its pKa value. Computational methods can be used to predict the pKa of this compound. A common approach involves calculating the Gibbs free energy change for the deprotonation reaction in a solvent, often using a combination of quantum mechanics for the solute and a continuum solvent model.

Exploration of Biological Activities and Structure Activity Relationships of Derivatives

Investigation of Enzymatic Inhibition Profiles of Synthesized Analogues

Currently, there is no publicly available research detailing the enzymatic inhibition profiles of synthesized analogues of 2-bromo-4-ethoxy-5-methoxybenzoic acid. While the core structure suggests potential interactions with various enzyme classes, specific inhibitory activities and the corresponding potency (e.g., IC50 values) against particular enzymes have not been reported. The exploration of how structural modifications to the parent compound influence its ability to inhibit enzymatic activity remains an open area for future investigation.

Receptor Binding Affinity Investigations of Derivatized Compounds

Detailed studies on the receptor binding affinities of compounds derived from this compound are not present in the current scientific literature. Consequently, data regarding their binding profiles to specific receptors, including dissociation constants (Kd) or inhibition constants (Ki), are unavailable. Understanding which receptors these derivatives might target is crucial for elucidating their potential mechanisms of action and therapeutic applications.

Cellular Pathway Modulation Studies at a Molecular Level

The impact of this compound derivatives on cellular pathways at a molecular level is an area that requires future research. There are no published studies that investigate how these compounds might modulate specific signaling cascades, gene expression, or other cellular processes. Such studies would be vital in determining the physiological and pharmacological effects of this class of compounds.

Elucidation of Structure-Activity Relationships (SAR) within the Compound Series

Due to the lack of biological activity data, the elucidation of structure-activity relationships (SAR) for derivatives of this compound has not been established. SAR studies are fundamental in medicinal chemistry for optimizing lead compounds by identifying the chemical moieties responsible for their biological effects. The absence of foundational biological data precludes any analysis of how variations in the chemical structure of these derivatives affect their activity.

Computational Approaches to Ligand Design and Optimization Based on Mechanistic Insights

Similarly, the application of computational methods for the design and optimization of ligands based on this compound is not documented. Computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, rely on existing experimental data and mechanistic insights to guide the design of more potent and selective compounds. Without this foundational information, such computational efforts have not been undertaken.

Future Research Directions and Emerging Applications

Development of Stereoselective Synthetic Methodologies for Chiral Analogues

The development of stereoselective synthetic methodologies for producing chiral analogues of 2-Bromo-4-ethoxy-5-methoxybenzoic acid represents a significant and promising area of future research. While the parent molecule is achiral, the introduction of chiral centers into its derivatives could unlock a vast new chemical space with potential applications in pharmaceuticals and materials science. The creation of enantiomerically pure compounds is crucial, as different enantiomers of a molecule can exhibit vastly different biological activities.

Future research in this area will likely focus on several key strategies for introducing chirality. One promising approach is the use of chiral auxiliaries. In this methodology, an achiral starting material is converted to a chiral derivative by attaching a readily removable chiral group. This auxiliary group can then direct the stereoselective formation of a new chiral center. For instance, chiral oxazolidinones have been successfully employed as auxiliaries in the synthesis of other chiral molecules. Another avenue of exploration is the use of chiral catalysts in enantioselective reactions. This approach is highly efficient as only a small amount of the chiral catalyst is needed to produce a large quantity of the desired enantiomer.

Furthermore, the development of stereoselective routes to synthesize optically pure analogues will be a key focus. This could involve the addition of specific functional groups to the aromatic ring or the modification of the carboxylic acid group in a stereocontrolled manner. For example, the enantioselective addition of nucleophiles to derivatives of this compound, catalyzed by chiral Lewis acids or organocatalysts, could be a viable strategy.

The successful development of these methodologies will not only provide access to a new class of chiral building blocks but also pave the way for the discovery of novel compounds with unique stereospecific properties.

Expansion of the Derivatization Chemistry Scope to Novel Scaffolds

Expanding the scope of derivatization chemistry for this compound is a critical step towards unlocking its full potential in medicinal chemistry and drug discovery. The existing functional groups—the carboxylic acid, the bromine atom, and the alkoxy groups—offer multiple handles for chemical modification, allowing for the creation of diverse libraries of novel compounds.

Future research will likely concentrate on several key areas of derivatization:

Amide and Ester Formation: The carboxylic acid group is a prime site for derivatization. Standard coupling reactions can be employed to synthesize a wide array of amides and esters. By incorporating various amines and alcohols, researchers can systematically probe the structure-activity relationship (SAR) of these new derivatives. This approach has been successfully used to develop novel benzoic acid derivatives with a range of biological activities.

Cross-Coupling Reactions: The bromine atom on the aromatic ring is an ideal handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups, thereby creating complex and diverse molecular scaffolds.

Modification of Alkoxy Groups: The ethoxy and methoxy (B1213986) groups, while generally considered stable, can also be targets for derivatization. Demethylation or de-ethylation, followed by the introduction of different alkyl or functionalized groups, can lead to new analogues with altered solubility, lipophilicity, and biological activity.

Multicomponent Reactions: The use of this compound in multicomponent reactions (MCRs) could lead to the rapid synthesis of complex and diverse molecular scaffolds. MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants.

The systematic exploration of these derivatization strategies will be crucial for building libraries of novel compounds for biological screening and for developing new therapeutic agents.

Advanced Mechanistic Studies of Aromatic Functionalization Reactions

A deeper understanding of the mechanisms governing aromatic functionalization reactions involving this compound is essential for optimizing existing synthetic routes and developing novel transformations. The interplay of the electronic and steric effects of the bromo, ethoxy, methoxy, and carboxylic acid substituents presents a complex and interesting case for mechanistic investigation.

Future research in this area should focus on:

Electrophilic Aromatic Substitution (EAS): Detailed kinetic and computational studies of EAS reactions, such as nitration, halogenation, and Friedel-Crafts reactions, will provide valuable insights into the directing effects of the existing substituents. The electron-donating alkoxy groups are expected to activate the ring towards electrophilic attack, while the bromine and carboxylic acid groups are deactivating. Understanding the regioselectivity of these reactions is crucial for the controlled synthesis of further substituted analogues.

Nucleophilic Aromatic Substitution (SNA): While less common for such electron-rich aromatic rings, the potential for SNA reactions, particularly those involving the displacement of the bromide, should be investigated under various conditions. Mechanistic studies could reveal pathways to novel functionalizations that are not accessible through EAS. Confronting the mechanisms of nucleophilic and electrophilic substitution could reveal interesting parallels and differences.

Transition Metal-Catalyzed Cross-Coupling Reactions: In-depth mechanistic studies of cross-coupling reactions involving the C-Br bond will be critical for optimizing reaction conditions and expanding the scope of accessible products. This includes understanding the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle with various coupling partners.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be powerful tools for elucidating reaction mechanisms, predicting regioselectivity, and understanding the role of substituents on reactivity. These theoretical studies, in conjunction with experimental work, will provide a comprehensive picture of the reactivity of this compound.

Exploration of Applications in Materials Science and Agrochemicals Beyond Pharmaceutical Intermediates

While this compound has primarily been utilized as a pharmaceutical intermediate, its unique structure suggests potential applications in materials science and agrochemicals.

Materials Science:

Benzoic acid and its derivatives have been explored for their use in the development of polymers and other functional materials. The presence of the carboxylic acid group in this compound allows for its incorporation into polyester (B1180765) and polyamide backbones through polymerization reactions. The bromo and alkoxy substituents could impart unique properties to these polymers, such as altered thermal stability, mechanical strength, and chemical resistance.

Furthermore, the aromatic nature of the compound suggests potential applications in the development of liquid crystals and other organic electronic materials. The ability to further functionalize the molecule through its various reactive sites could allow for the fine-tuning of its electronic and optical properties. For example, its derivatives could be investigated as components of organic light-emitting diodes (OLEDs) or as building blocks for conductive polymers.

Agrochemicals:

Benzoic acid derivatives are a well-established class of compounds with diverse applications in the agrochemical industry, including as herbicides, fungicides, and insecticides. The specific substitution pattern of this compound could lead to novel agrochemicals with improved efficacy and selectivity.

Future research could involve the synthesis and screening of a library of derivatives for their herbicidal, fungicidal, and insecticidal activities. For instance, alkoxy-substituted sulfonylurea compounds have shown potent herbicidal activity. The structural features of this compound could be leveraged to design new classes of pesticides with novel modes of action, which is crucial for overcoming the challenge of pesticide resistance.

Integration with High-Throughput Screening Platforms for Discovery of New Biological Activities

The integration of this compound and its derivatives with high-throughput screening (HTS) platforms represents a powerful strategy for the discovery of novel biological activities. HTS allows for the rapid testing of large libraries of compounds against a wide range of biological targets, significantly accelerating the early stages of drug discovery.

Future efforts in this area should involve:

Library Synthesis: The development of efficient and automated synthetic methods for the derivatization of this compound is crucial for generating large and diverse compound libraries suitable for HTS.

Screening and Hit Validation: The synthesized libraries can then be screened against a variety of biological targets implicated in different diseases. Initial hits from the HTS campaign will require further validation through secondary assays to confirm their activity and elucidate their mechanism of action.

The structural novelty of derivatives of this compound makes them attractive candidates for HTS campaigns, as they may interact with biological targets in novel ways, leading to the discovery of first-in-class therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-4-ethoxy-5-methoxybenzoic acid, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves bromination of a pre-functionalized benzoic acid precursor. For example, bromination of 4-ethoxy-5-methoxybenzoic acid using N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} or Br2\text{Br}_2 under controlled temperatures (20–50°C) in a polar aprotic solvent (e.g., CH2Cl2\text{CH}_2\text{Cl}_2) . Key considerations:
  • Temperature : Lower temperatures (20–25°C) minimize side reactions like over-bromination.
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>98% by HPLC) .
  • Data Table :
StepReagents/ConditionsYield (%)Purity (%)Reference
BrominationNBS, CH2Cl2\text{CH}_2\text{Cl}_2, 25°C7598
HydrolysisLiOH\text{LiOH}, THF/MeOH8599

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and what key spectral markers should be identified?

  • Methodological Answer :
  • NMR :
  • 1H^1\text{H}: Methoxy (δ\delta 3.8–4.0 ppm), ethoxy (δ\delta 1.3–1.5 ppm for CH3_3, δ\delta 4.0–4.2 ppm for OCH2_2) .
  • 13C^{13}\text{C}: Carboxylic acid carbonyl (δ\delta 170–175 ppm) .
  • X-ray Crystallography : Confirms spatial arrangement of substituents; bromine’s heavy atom effect aids in resolving electron density maps .
  • IR : Carboxylic acid O-H stretch (~2500–3000 cm1^{-1}), C=O (~1680 cm1^{-1}) .

Advanced Research Questions

Q. How do electronic effects of substituents (bromo, ethoxy, methoxy) influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Electron-Withdrawing Bromine : Activates the aromatic ring for electrophilic substitution but deactivates it toward nucleophilic attack.
  • Methoxy and Ethoxy Groups : Ortho/para-directing; enhance electron density at specific positions, favoring regioselective reactions (e.g., Suzuki coupling at the bromine site) .
  • Case Study : Hydrolysis of the ester derivative to the carboxylic acid proceeds via nucleophilic acyl substitution, with ethoxy groups stabilizing intermediates through resonance .

Q. What strategies can resolve contradictions in reaction outcomes when scaling up synthesis from laboratory to industrial conditions?

  • Methodological Answer :
  • Contradiction Example : Lower yields in industrial-scale bromination due to inefficient mixing or heat dissipation.
  • Solutions :

Reactor Design : Use continuous-flow systems to maintain precise temperature control .

In-line Monitoring : Real-time HPLC or FTIR tracks reaction progress and detects intermediates .

  • Data Analysis : Compare lab vs. industrial batch yields statistically (e.g., ANOVA) to identify critical parameters (e.g., stirring rate, solvent volume) .

Q. How can computational chemistry predict the interaction of this compound with biological targets, and what experimental validations are required?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2). Focus on hydrogen bonding between the carboxylic acid group and active-site residues .
  • Experimental Validation :
  • In Vitro Assays : Measure IC50_{50} values against target proteins using fluorescence polarization .
  • SAR Analysis : Modify substituents (e.g., replacing ethoxy with larger alkoxy groups) to test docking predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.